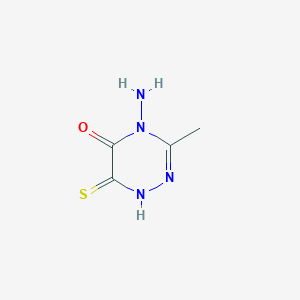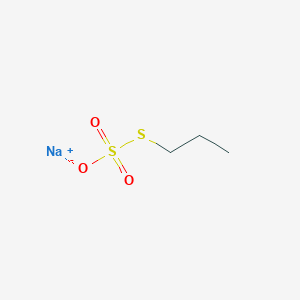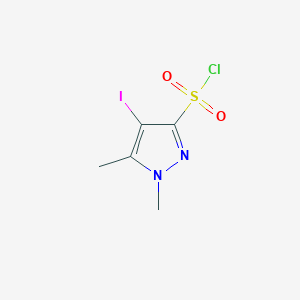
4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the amino nitrogen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-methyl-1,2,4-triazine-5(4H)-one: Lacks the sulfur atom.
6-Thioxo-1,6-dihydro-1,2,4-triazine-5(4H)-one: Lacks the amino and methyl groups.
Uniqueness
4-Amino-3-methyl-6-thioxo-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both an amino group and a thioxo group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C4H6N4OS |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
4-amino-3-methyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4OS/c1-2-6-7-3(10)4(9)8(2)5/h5H2,1H3,(H,7,10) |
InChI-Schlüssel |
SYMXRPWICZMFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)C(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)

![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)








![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)
